molecular formula C14H10F2O3 B6400072 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261930-63-5

3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6400072
CAS RN: 1261930-63-5
M. Wt: 264.22 g/mol
InChI Key: WVCSVDOUJIEHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Difluorophenyl)-2-methoxybenzoic acid (2,3-DFPMBA) is a compound of interest in the scientific community due to its unique properties and potential applications. It is a synthetic molecule composed of two fluoro-phenyl rings and a methoxybenzoic acid group. This compound has been studied for its potential applications in various fields of science, including organic synthesis, biochemistry, and medicinal chemistry. In

Scientific Research Applications

3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% has been studied for its potential applications in various fields of science. In organic synthesis, it has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. In biochemistry, it has been used as an inhibitor of cytochrome P450 enzymes. In medicinal chemistry, it has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is hypothesized that it works by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotic compounds. Additionally, it is believed that it may act as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% are not yet fully understood. However, it has been reported to have anti-inflammatory and analgesic effects in animal studies. Additionally, it has been shown to inhibit the growth of tumor cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its low cost. The main limitation of using this compound in laboratory experiments is its low stability, which can make it difficult to store and use.

Future Directions

The future directions of 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% research include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in medicinal chemistry. Additionally, further research could be conducted on its use as an inhibitor of cytochrome P450 enzymes and its potential as an anti-cancer agent. Lastly, studies could be conducted to evaluate its potential for use in other fields of science, such as organic synthesis and biochemistry.

Synthesis Methods

3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 2,3-difluorobenzaldehyde and 2-methoxybenzoyl chloride in the presence of sodium hydroxide to form 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95%. The second step involves the reaction of 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid, 95% with NaOH to form the desired product. The reaction is conducted in an aqueous solution, and the product is isolated by extraction with ethyl acetate.

properties

IUPAC Name

3-(2,3-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-9(5-2-6-10(13)14(17)18)8-4-3-7-11(15)12(8)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCSVDOUJIEHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689664
Record name 2',3'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261930-63-5
Record name 2',3'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.